molecular formula C10H16N2O3S B7607460 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine

1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine

Cat. No.: B7607460
M. Wt: 244.31 g/mol
InChI Key: GATWUHAFAYSJAM-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine is an organic compound that features a furan ring attached to a piperazine ring via a methyl group, with a methylsulfonyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine typically involves the reaction of furan-2-carbaldehyde with 4-(methylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include:

  • Solvent: Common solvents used include ethanol or methanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

  • Oxidation products include furan-2-carboxylic acid derivatives.
  • Reduction products include tetrahydrofuran derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    1-[(Furan-2-yl)methyl]piperazine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    4-(Methylsulfonyl)piperazine: Lacks the furan ring, which may reduce its potential for π-π interactions.

    Furan-2-carbaldehyde: Lacks the piperazine ring, which may limit its ability to form hydrogen bonds with proteins.

Uniqueness: 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine is unique due to the presence of both the furan and piperazine rings, along with the methylsulfonyl group. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATWUHAFAYSJAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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